molecular formula C6H8FN3 B13656094 6-Fluoro-N,N-dimethylpyridazin-3-amine

6-Fluoro-N,N-dimethylpyridazin-3-amine

Cat. No.: B13656094
M. Wt: 141.15 g/mol
InChI Key: JDESAEDRUVDUCF-UHFFFAOYSA-N
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Description

6-Fluoro-N,N-dimethylpyridazin-3-amine is a fluorinated heterocyclic compound with the molecular formula C6H8FN3. This compound is part of the pyridazine family, which is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-N,N-dimethylpyridazin-3-amine typically involves the introduction of a fluorine atom into the pyridazine ring. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as a halogen, on the pyridazine ring. This reaction is often carried out in the presence of a strong base and a fluorinating agent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-N,N-dimethylpyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-N,N-dimethylpyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 6-Fluoro-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry for designing potent and selective inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N,N-dimethylpyridazin-3-amine
  • 6-Bromo-N,N-dimethylpyridazin-3-amine
  • 6-Iodo-N,N-dimethylpyridazin-3-amine

Uniqueness

6-Fluoro-N,N-dimethylpyridazin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a preferred choice in drug design and other applications.

Properties

Molecular Formula

C6H8FN3

Molecular Weight

141.15 g/mol

IUPAC Name

6-fluoro-N,N-dimethylpyridazin-3-amine

InChI

InChI=1S/C6H8FN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3

InChI Key

JDESAEDRUVDUCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(C=C1)F

Origin of Product

United States

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